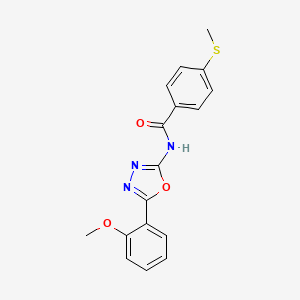![molecular formula C13H19ClN2O B2864747 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine CAS No. 2177059-82-2](/img/structure/B2864747.png)
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2-chloro-3-methoxybenzyl group attached to a 4-methylpiperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 50-80°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its pharmacological activities.
Industry: Utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloro-3-methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.
1-(2-Chloro-4-methoxybenzyl)-4-methylpiperazine: The position of the methoxy group is different, which can influence its chemical reactivity and biological activity.
1-(2-Chloro-3-methoxybenzyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological and chemical properties compared to other similar compounds.
属性
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-15-6-8-16(9-7-15)10-11-4-3-5-12(17-2)13(11)14/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTURIDVTEGFGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)
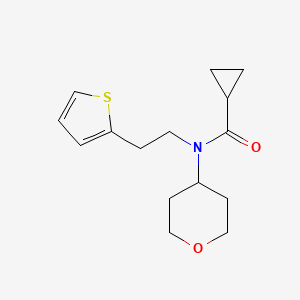
![methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2864667.png)
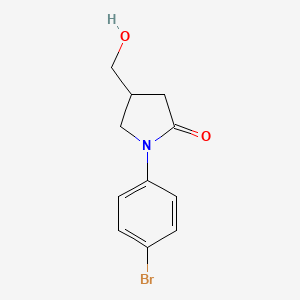
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
![5-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2864674.png)
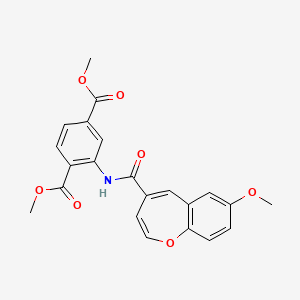
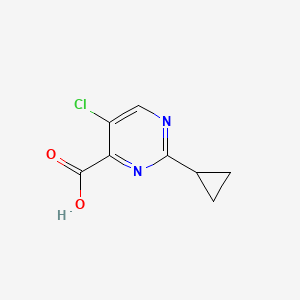

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)
